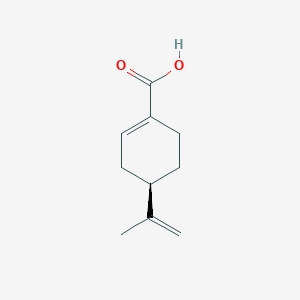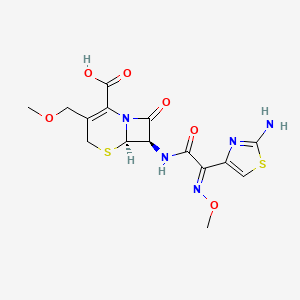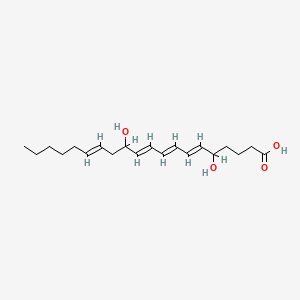
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5, 12-Dihete belongs to the class of organic compounds known as leukotrienes. These are eicosanoids containing a hydroxyl group attached to the aliphatic chain of an arachidonic acid. Leukotrienes have four double bonds, three (and only three) of which are conjugated. Thus, 5, 12-dihete is considered to be an eicosanoid lipid molecule. 5, 12-Dihete is a very hydrophobic molecule, practically insoluble (in water), and relatively neutral. 5, 12-Dihete has been primarily detected in urine. Within the cell, 5, 12-dihete is primarily located in the membrane (predicted from logP) and cytoplasm.
The major metabolite in neutrophil polymorphonuclear leukocytes. It stimulates polymorphonuclear cell function (degranulation, formation of oxygen-centered free radicals, arachidonic acid release, and metabolism). (From Dictionary of Prostaglandins and Related Compounds, 1990)
Scientific Research Applications
1. Chemical Stability and Analysis
- 5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid, a double dioxygenation product of arachidonic acid, shows decomposition during gas chromatography-mass spectrometric analysis, forming a cyclohexadiene derivative due to ring closure at C6 and C11. This finding explains previous controversial data and highlights its chemical instability under certain analytical conditions (Borgeat & Pilote, 1988).
2. Metabolism in Leukocytes
- In rabbit peritoneal polymorphonuclear leukocytes, arachidonic acid incubation led to several unidentified metabolites, including compounds structurally related to 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid. The study emphasizes the complex metabolism of arachidonic acid in these cells (Borgeat & Samuelsson, 1979).
3. Role in Inflammatory Responses
- The compound 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid and its derivatives have been identified as important factors in inflammation. They are involved in the degranulation of neutrophils and the generation of chemotactic responses, suggesting a role in inflammatory diseases (O’Flaherty et al., 1982).
4. Inhibition of Enzymes
- Eicosanoid compounds, including 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid, have shown inhibitory activities against 5-lipoxygenase in polymorphonuclear leukocytes. This suggests potential applications in regulating the formation of anaphylactic substances (Arai et al., 1983).
5. Effects on Skin Inflammation
- Studies involving the application of 5,12-dihydroxy-6,8,10,14-eicosatetraenoic acid to human skin have indicated its potential role in the inflammatory processes of conditions like psoriasis. Its application leads to specific inflammatory responses, demonstrating its biological activity in cutaneous contexts (Dowd et al., 2004).
properties
Product Name |
5,12-Dihydroxy-6,8,10,14-eicosatetraenoic acid |
|---|---|
Molecular Formula |
C20H32O4 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
(6E,8E,10E,14E)-5,12-dihydroxyicosa-6,8,10,14-tetraenoic acid |
InChI |
InChI=1S/C20H32O4/c1-2-3-4-5-6-9-13-18(21)14-10-7-8-11-15-19(22)16-12-17-20(23)24/h6-11,14-15,18-19,21-22H,2-5,12-13,16-17H2,1H3,(H,23,24)/b8-7+,9-6+,14-10+,15-11+ |
InChI Key |
VNYSSYRCGWBHLG-XUOUMLBJSA-N |
Isomeric SMILES |
CCCCC/C=C/CC(/C=C/C=C/C=C/C(CCCC(=O)O)O)O |
SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
Canonical SMILES |
CCCCCC=CCC(C=CC=CC=CC(CCCC(=O)O)O)O |
synonyms |
5,12 diHETE 5,12 HETE 5,12-diHETE 5,12-HETE B-4, Leukotriene Leukotriene B Leukotriene B 4 Leukotriene B-4 Leukotriene B4 Leukotrienes B LTB4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



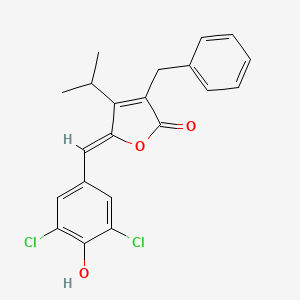
![[(3E)-2-oxo-18,30-disulfooxy-32-(8-sulfooxynonyl)-1-oxacyclodotriacont-3-en-16-yl] hydrogen sulfate](/img/structure/B1235211.png)
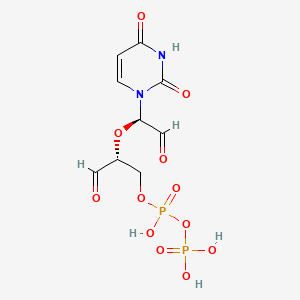
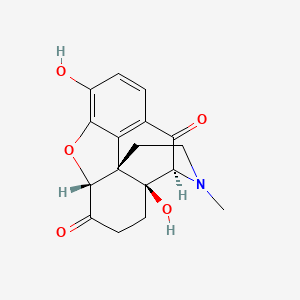

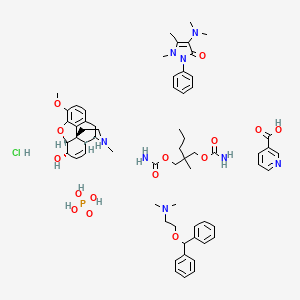
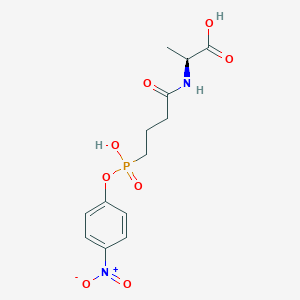
![N-[(E)-1-(5-nitrotetrazol-2-yl)propan-2-ylideneamino]pyridine-4-carboxamide](/img/structure/B1235219.png)

